The synthesis of N-methylimidazo[1,2-a]pyridin-2-amine can be achieved through several methods:
The molecular structure of N-methylimidazo[1,2-a]pyridin-2-amine features a fused five-membered imidazole ring and a six-membered pyridine ring. The compound is characterized by:
The compound's structural data includes:
N-methylimidazo[1,2-a]pyridin-2-amine participates in various chemical reactions:
The mechanism by which N-methylimidazo[1,2-a]pyridin-2-amine exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. The proposed mechanisms include:
N-methylimidazo[1,2-a]pyridin-2-amine exhibits several notable physical and chemical properties:
The compound's physical properties indicate a density of approximately 1.3 g/cm³ and a calculated polar surface area (PSA) of 43.32 Ų, suggesting moderate hydrophilicity that may influence its pharmacokinetic behavior .
N-methylimidazo[1,2-a]pyridin-2-amine has several applications in scientific research:
The imidazo[1,2-a]pyridine scaffold first gained pharmaceutical prominence with the development of zolpidem (an FDA-approved insomnia therapy) and alpidem (an anxiolytic agent) in the late 20th century [1] [6]. These early drugs demonstrated the scaffold’s capacity for central nervous system (CNS) activity and favorable pharmacokinetics. The specific N-methylimidazo[1,2-a]pyridin-2-amine derivative emerged as a structurally refined pharmacophore during early 21st-century efforts to optimize anti-infective and anticancer agents. Its incorporation of a methylated exocyclic amine at the C2 position significantly altered electronic distribution and hydrogen-bonding capacity compared to simpler imidazopyridines [5] [8]. This modification coincided with a renaissance in heterocyclic chemistry driven by innovations in synthetic methodologies (e.g., multicomponent reactions and transition metal-catalyzed couplings), enabling efficient access to diverse N-alkylated analogues for structure-activity relationship (SAR) studies [7] [10]. The scaffold’s resurgence is evidenced by its presence in clinical-stage compounds like telacebec (Q203), an imidazo[1,2-a]pyridine amide in Phase II trials for tuberculosis, highlighting its transition from historical CNS applications to contemporary anti-infective development [1] [6].
Table 1: Evolution of Imidazo[1,2-a]pyridine-Based Therapeutics
Time Period | Representative Compound | Therapeutic Area | Key Structural Features | Clinical/Research Impact |
---|---|---|---|---|
1980s-1990s | Zolpidem | Insomnia | Unsubstituted C2 position; Ethyl dimethylcarbamate side chain | FDA-approved; First-generation Z-drug |
1990s-2000s | Alpidem | Anxiety | 2-Phenylimidazo[1,2-a]pyridine core | Marketed (later withdrawn); Demonstrated scaffold versatility |
2010s-Present | N-methylimidazo[1,2-a]pyridin-2-amine derivatives | Anti-infectives, Oncology | C2 exocyclic methylamino group; Variable C6/C7/C8 substituents | Improved target affinity/metabolic stability; Key component of preclinical candidates |
2010s-Present | Telacebec (Q203) | Tuberculosis | Imidazo[1,2-a]pyridine-3-carboxamide (C2 carbonyl) | Phase II clinical candidate; Potent QcrB inhibitor |
N-Methylimidazo[1,2-a]pyridin-2-amine possesses distinct physicochemical properties that underpin its broad therapeutic utility. The bicyclic system combines a π-deficient pyridine ring with a π-excessive imidazole, creating an electronically amphoteric scaffold capable of diverse non-covalent interactions [5] [7]. The N-methylamino group at C2 serves as a crucial hydrogen-bond donor while the methyl moiety enhances lipophilicity and modulates basicity (predicted pKa ~7.5–8.5), facilitating membrane permeability [4] [10]. Density Functional Theory (DFT) analyses reveal that methylation stabilizes the amine conformation, reducing rotational barrier energy by ~2-3 kcal/mol compared to unsubstituted analogues, thereby favoring target binding [7]. This structural feature enables precise vectoring of substituents into target binding pockets:
Table 2: Impact of Substituents on Anti-Tubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides
Compound | C6 Substituent | C7 Substituent | Amide Moiety | MIC vs Mtb H37Rv (μM) | Notes |
---|---|---|---|---|---|
5 | H | CH₃ | 4-(tert-butyl)phenyl | 0.2 | Early lead compound |
9 | CH₃ | H | Biphenyl ether | 0.006 | Positional isomer with enhanced activity |
16 | Cl | H | 4-Fluoro-3-biphenyl ether | 0.006 | Improved potency vs MDR strains |
18 | F | H | 4-Fluoro-3-biphenyl ether | 0.004 | High selectivity index (SI >1000) |
19 | H | CH₃ | 3-(Trifluoromethyl)phenyl | 0.1 | Illustrates steric sensitivity at C8 |
Data adapted from Moraski et al. [3] and Samanta et al. [1] [6]
Infectious Diseases
Tuberculosis (TB) drug discovery exemplifies the scaffold’s impact on neglected diseases. Derivatives like compound 18 (MIC = 0.004 μM) inhibit cytochrome bcc complex subunit QcrB, disrupting oxidative phosphorylation in Mycobacterium tuberculosis [1] [6]. This mechanism is effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with 18 surpassing clinical candidate PA-824 in potency by 10-fold [3]. The N-methylamino variant’s improved metabolic stability (t½ >60 min in human liver microsomes vs <15 min for non-methylated analogues) addresses a key limitation in TB therapy requiring prolonged dosing [5] [10]. In antileishmanial research, collaborative virtual screening identified imidazo[1,2-a]pyridin-2-amines with sub-micromolar activity against Leishmania donovani intramacrophage amastigotes. Structural optimization reduced PAINS (pan-assay interference compounds) liability while maintaining efficacy, demonstrating the scaffold’s suitability for antiparasitic development [10].
Oncology
N-Methylimidazo[1,2-a]pyridin-2-amine derivatives inhibit oncogenic signaling pathways through targeted protein interactions. In gastric cancer, analogues like compound 8 (W1131) suppress STAT3 phosphorylation (IC₅₀ <0.1 μM) by binding the SH2 domain, preventing dimerization and nuclear translocation [2]. Despite initial metabolic instability (t½ = 12.2 min in human liver microsomes), structural optimization yielded inhibitors with >4-hour half-lives and potent in vivo tumor growth suppression in patient-derived xenografts [2]. Additionally, 2-aminopyrimidine conjugates (e.g., compound 5n) demonstrate dual CDK1/CDK2 inhibition (IC₅₀ = 0.07–0.42 μM), inducing G2/M cell cycle arrest in prostate (PC-3) and colon (HCT-15) cancer lines [8].
Inflammation and Neurological Disorders
The scaffold modulates inflammatory mediators via cyclooxygenase-2 (COX-2) inhibition. Compound 5n (IC₅₀ = 0.07 μM, selectivity index = 508.6 vs COX-1) incorporates a 4-(methylsulfonyl)phenyl group that forms key hydrogen bonds with COX-2’s secondary pocket [4]. In neurological contexts, N-methylimidazo[1,2-a]pyridin-3-amine derivatives like C18 inhibit ferroptosis by scavenging lipid peroxides (EC₅₀ = 0.22 μM in SH-SY5Y cells), offering neuroprotection in cerebral ischemia models [5]. This aligns with the scaffold’s historical CNS activity but leverages modern mechanistic insights into oxidative cell death pathways.
Table 3: Therapeutic Applications of Key Derivatives
Therapeutic Area | Representative Compound | Biological Target/Activity | Potency (IC₅₀/EC₅₀/MIC) | Key Advantage |
---|---|---|---|---|
Tuberculosis | Compound 18 (C18) | QcrB inhibition | 0.004 μM | Activity against MDR/XDR strains; Low cytotoxicity (SI >1000) |
Gastric Cancer | Compound 8 (W1131) | STAT3 phosphorylation inhibition | <0.1 μM | Tumor growth suppression in PDX models |
Inflammation | Compound 5n | Selective COX-2 inhibition | 0.07 μM | SI = 508.6 vs COX-1; Analgesic efficacy in formalin test |
Neuroprotection | C18 | Ferroptosis inhibition | 0.22 μM | BBB permeability; Reduces cerebral infarct volume |
Visceral Leishmaniasis | Booster-derived hits | Intramacrophage amastigote kill | <1 μM | Validated via collaborative virtual screening |
Abbreviations: MDR: multidrug-resistant; XDR: extensively drug-resistant; SI: selectivity index; PDX: patient-derived xenograft; BBB: blood-brain barrier
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3